Cas no 2138268-04-7 (Sodium 2-(difluoromethoxy)-5-methoxybenzene-1-sulfinate)

Sodium 2-(difluoromethoxy)-5-methoxybenzene-1-sulfinate is a specialized sulfinate salt with applications in organic synthesis and pharmaceutical intermediates. Its key advantages include its role as a versatile building block for introducing difluoromethoxy and methoxy-substituted aromatic motifs into target molecules. The sulfinate group facilitates nucleophilic or radical reactions, enabling efficient functionalization. The difluoromethoxy moiety enhances metabolic stability and lipophilicity in bioactive compounds, making it valuable in medicinal chemistry. The compound's crystalline nature ensures consistent purity and handling stability. It is particularly useful in cross-coupling reactions and as a precursor for sulfone derivatives. Suitable for controlled environments, it requires storage under inert conditions to maintain reactivity.
Sodium 2-(difluoromethoxy)-5-methoxybenzene-1-sulfinate structure
2138268-04-7 structure
商品名:Sodium 2-(difluoromethoxy)-5-methoxybenzene-1-sulfinate
CAS番号:2138268-04-7
MF:C8H7F2NaO4S
メガワット:260.190359354019
CID:6276211
PubChem ID:165874826

Sodium 2-(difluoromethoxy)-5-methoxybenzene-1-sulfinate 化学的及び物理的性質

名前と識別子

    • sodium 2-(difluoromethoxy)-5-methoxybenzene-1-sulfinate
    • 2138268-04-7
    • EN300-723271
    • Sodium 2-(difluoromethoxy)-5-methoxybenzene-1-sulfinate
    • インチ: 1S/C8H8F2O4S.Na/c1-13-5-2-3-6(14-8(9)10)7(4-5)15(11)12;/h2-4,8H,1H3,(H,11,12);/q;+1/p-1
    • InChIKey: ONLORRICXMILAB-UHFFFAOYSA-M
    • ほほえんだ: S(C1C=C(C=CC=1OC(F)F)OC)(=O)[O-].[Na+]

計算された属性

  • せいみつぶんしりょう: 259.99308048g/mol
  • どういたいしつりょう: 259.99308048g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 232
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 77.8Ų

Sodium 2-(difluoromethoxy)-5-methoxybenzene-1-sulfinate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-723271-0.05g
sodium 2-(difluoromethoxy)-5-methoxybenzene-1-sulfinate
2138268-04-7 95.0%
0.05g
$912.0 2025-03-12
Enamine
EN300-723271-0.1g
sodium 2-(difluoromethoxy)-5-methoxybenzene-1-sulfinate
2138268-04-7 95.0%
0.1g
$956.0 2025-03-12
Enamine
EN300-723271-1.0g
sodium 2-(difluoromethoxy)-5-methoxybenzene-1-sulfinate
2138268-04-7 95.0%
1.0g
$1086.0 2025-03-12
Enamine
EN300-723271-0.5g
sodium 2-(difluoromethoxy)-5-methoxybenzene-1-sulfinate
2138268-04-7 95.0%
0.5g
$1043.0 2025-03-12
Enamine
EN300-723271-2.5g
sodium 2-(difluoromethoxy)-5-methoxybenzene-1-sulfinate
2138268-04-7 95.0%
2.5g
$2127.0 2025-03-12
Enamine
EN300-723271-10.0g
sodium 2-(difluoromethoxy)-5-methoxybenzene-1-sulfinate
2138268-04-7 95.0%
10.0g
$4667.0 2025-03-12
Enamine
EN300-723271-5.0g
sodium 2-(difluoromethoxy)-5-methoxybenzene-1-sulfinate
2138268-04-7 95.0%
5.0g
$3147.0 2025-03-12
Enamine
EN300-723271-0.25g
sodium 2-(difluoromethoxy)-5-methoxybenzene-1-sulfinate
2138268-04-7 95.0%
0.25g
$999.0 2025-03-12

Sodium 2-(difluoromethoxy)-5-methoxybenzene-1-sulfinate 関連文献

Sodium 2-(difluoromethoxy)-5-methoxybenzene-1-sulfinateに関する追加情報

Sodium 2-(difluoromethoxy)-5-methoxybenzene-1-sulfinate (CAS No. 2138268-04-7): A Comprehensive Overview

Sodium 2-(difluoromethoxy)-5-methoxybenzene-1-sulfinate, with the CAS registry number 2138268-04-7, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, often referred to as sodium difluoromethoxy methoxy benzene sulfinate, has garnered attention due to its unique structural properties and potential applications in various industries. The molecule consists of a benzene ring substituted with a difluoromethoxy group at position 2, a methoxy group at position 5, and a sulfinate group at position 1. These substituents contribute to its distinct chemical behavior and reactivity.

Recent studies have highlighted the importance of sodium difluoromethoxy methoxy benzene sulfinate in the development of advanced materials. Researchers have explored its role as a precursor in the synthesis of functional polymers and nanoparticles. The sulfinate group, in particular, has been shown to facilitate controlled polymerization reactions, making it a valuable component in the creation of high-performance materials. Additionally, the presence of fluorine atoms in the difluoromethoxy group enhances the compound's stability under harsh conditions, which is a critical factor in industrial applications.

The synthesis of sodium 2-(difluoromethoxy)-5-methoxybenzene-1-sulfinate involves a multi-step process that typically begins with the preparation of the corresponding benzene sulfonic acid derivative. This is followed by nucleophilic substitution reactions to introduce the methoxy and difluoromethoxy groups at specific positions on the aromatic ring. The final step involves neutralization with sodium hydroxide to yield the sodium salt form of the compound. The precise control of reaction conditions is essential to ensure high purity and optimal yields.

One of the most promising applications of this compound lies in its use as an intermediate in pharmaceutical chemistry. The methoxy and difluoromethoxy groups are known to influence the pharmacokinetic properties of drugs, such as absorption, distribution, metabolism, and excretion (ADME). By incorporating these groups into drug molecules, researchers can potentially improve bioavailability and reduce toxicity. Recent studies have demonstrated that sodium difluoromethoxy methoxy benzene sulfinate can serve as a versatile building block for designing novel drug candidates targeting various therapeutic areas.

In addition to its role in drug development, this compound has also found applications in electronic materials. The sulfinate group imparts unique electronic properties to the molecule, making it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Researchers have reported that films prepared from this compound exhibit excellent charge transport characteristics, which are crucial for efficient energy conversion in electronic devices.

The environmental impact of sodium 2-(difluoromethoxy)-5-methoxybenzene-1-sulfinate has also been a topic of recent research. Studies have focused on its biodegradation pathways and potential toxicity to aquatic organisms. Preliminary findings suggest that while the compound is not inherently toxic at low concentrations, its persistence in certain environmental conditions warrants further investigation. Regulatory agencies are increasingly emphasizing the need for sustainable practices in chemical manufacturing, and understanding the environmental fate of such compounds is essential for their responsible use.

From a commercial perspective, sodium difluoromethoxy methoxy benzene sulfinate is primarily produced by specialty chemical manufacturers catering to pharmaceutical and materials research sectors. Its availability varies depending on regional demand and regulatory requirements. As research continues to uncover new applications for this compound, its market presence is expected to grow significantly over the coming years.

In conclusion, sodium 2-(difluoromethoxy)-5-methoxybenzene-1-sulfinate (CAS No. 2138268-04-7) stands out as a multifaceted compound with diverse applications across several scientific disciplines. Its unique chemical structure enables it to serve as an intermediate in pharmaceutical synthesis, a precursor in materials science, and a potential candidate for environmental studies. As ongoing research delves deeper into its properties and capabilities, this compound is poised to play an increasingly important role in advancing technological innovations and sustainable practices.

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